2-(Naphthalen-2-yl)-1,10-phenanthroline
Description
Contextualizing 1,10-Phenanthroline (B135089) Derivatives in Contemporary Chemical Research
1,10-Phenanthroline (phen) and its derivatives are a cornerstone of coordination chemistry, prized for their rigid, planar structure and strong chelating ability with a wide range of metal ions. chim.it These characteristics make them indispensable ligands in fields as diverse as catalysis, sensing, and the development of luminescent materials. chim.it Their complexes often exhibit unique photophysical and electrochemical properties, which are leveraged in applications such as organic light-emitting diodes (OLEDs), artificial photosynthesis, and as probes for biological systems. The ability to functionalize the phenanthroline backbone at various positions allows for the fine-tuning of these properties, making it a versatile scaffold for molecular engineering.
Significance of Naphthalene (B1677914) Substitution in Phenanthroline Frameworks
The introduction of a naphthalene moiety onto a phenanthroline framework is a strategic design choice aimed at enhancing the molecule's photophysical and electronic properties. Naphthalene, a polycyclic aromatic hydrocarbon, expands the π-conjugated system of the phenanthroline core. This extension of conjugation typically leads to several key effects:
Red-Shifted Absorption and Emission: A larger conjugated system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption and emission of light at longer wavelengths.
Enhanced Molar Absorptivity: The increased surface area of the π-system often leads to a higher probability of electronic transitions, resulting in stronger absorption of light.
Modified Stacking Interactions: The bulky and planar nature of the naphthalene group can influence the intermolecular packing of the molecules in the solid state, which is a critical factor in the performance of organic electronic devices.
Improved Thermal and Morphological Stability: The rigid structure of naphthalene can contribute to a higher glass transition temperature and better film-forming properties in materials, enhancing the longevity and efficiency of devices like OLEDs.
Research on related compounds, such as platinum(II) complexes of naphtho[1,2-b] scientific.netresearchgate.netphenanthroline, has demonstrated how the fusion of a naphthalene ring alters the electronic structure and photoluminescence of the resulting complex. mdpi.com
Scope and Research Focus on 2-(Naphthalen-2-yl)-1,10-phenanthroline
This suggests that this compound may primarily serve as a synthetic intermediate or a building block for more elaborate molecular architectures rather than an end-product for direct application. The scientific focus appears to be on systems where multiple aromatic substituents work in concert to achieve desired electronic and photophysical properties.
Due to the lack of specific research data, it is not possible to present detailed findings or data tables for this compound. The potential properties and applications of this compound can only be inferred from the broader family of naphthalene-substituted phenanthrolines. Future research would be necessary to isolate, characterize, and explore the unique chemical and physical attributes of this specific molecule to determine its place within the vast field of advanced materials and catalysis.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H14N2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-naphthalen-2-yl-1,10-phenanthroline |
InChI |
InChI=1S/C22H14N2/c1-2-5-18-14-19(10-7-15(18)4-1)20-12-11-17-9-8-16-6-3-13-23-21(16)22(17)24-20/h1-14H |
InChI Key |
PNOLOEXJLBDSAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(C=CC5=C4N=CC=C5)C=C3 |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 2 Naphthalen 2 Yl 1,10 Phenanthroline and Its Precursors
Strategic Approaches to 1,10-Phenanthroline (B135089) Core Synthesis
The construction of the 1,10-phenanthroline core is a foundational step. Various synthetic strategies have been developed to create this versatile scaffold, allowing for the introduction of diverse functional groups.
Friedländer Condensation Reactions for Phenanthroline Derivatization
The Friedländer synthesis is a classic and widely utilized method for the preparation of quinolines and their derivatives, including 1,10-phenanthrolines. wikipedia.orgjk-sci.com This reaction typically involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group, such as a ketone or aldehyde. wikipedia.orgjk-sci.com
For the synthesis of phenanthroline derivatives, a key precursor is often 8-amino-7-quinolinecarbaldehyde. acs.orgnih.gov This compound can undergo a base-catalyzed Friedländer condensation with various enolizable ketones to yield a range of substituted 1,10-phenanthrolines. acs.orgnih.gov The reaction proceeds through a double dehydration process to form the final phenanthroline derivative. acs.org This one-step approach is efficient for creating [x,y-b]-cycloalkeno-condensed phenanthrolines from cyclic ketones. acs.orgnih.gov While the reaction gives good yields with unhindered ketones, it can also proceed with sterically hindered substrates, albeit with lower yields. acs.orgnih.gov The versatility of the Friedländer condensation has been extended to the synthesis of 3-alkyl-substituted phenanthrolines using monoalkyl-substituted acetaldehydes as reactants. acs.orgnih.gov
| Catalyst/Promoter | Reactants | Product Type | Ref. |
| Base | 8-amino-7-quinolinecarbaldehyde and enolizable ketones | [x,y-b]-cycloalkeno-condensed phenanthrolines | acs.orgnih.gov |
| Base | 8-amino-7-quinolinecarbaldehyde and monoalkyl-substituted acetaldehydes | 3-alkyl-substituted phenanthrolines | acs.orgnih.gov |
Modular Synthesis Techniques for Functionalized Phenanthrolines
Modular synthesis offers a versatile approach to constructing functionalized 1,10-phenanthrolines, allowing for the stepwise introduction of various substituents at specific positions on the phenanthroline core. This strategy is crucial for tuning the electronic and steric properties of the resulting ligands and their metal complexes.
A variety of synthetic strategies enable the functionalization of each pair of carbon atoms ( nih.govnih.gov, nih.govbohrium.com, researchgate.netnih.gov, and nih.govresearchgate.net) on the phenanthroline ring, leading to polyfunctional arrays. It is even possible to differentiate between positions within these pairs, resulting in non-symmetrical systems. One powerful modular technique involves a sequence of C-H activation, Suzuki cross-coupling, and photocyclization reactions. For example, 3,4-diarylthiophenes, bearing a chlorine atom in the ortho-position of one aryl substituent, can be synthesized. One aryl group is introduced via an oxidative cross-coupling reaction involving C-H activation at the thiophene (B33073) core, and the second aryl group is added through a Suzuki cross-coupling reaction. Subsequent photocyclization yields phenanthro[9,10-c]thiophenes. nih.gov
Another modular approach involves the use of multi-step procedures where key reactions include the Suzuki coupling between aromatic nuclei and the nucleophilic addition of aryllithium derivatives onto a phenanthroline fragment. nih.gov This allows for the construction of complex ligands containing multiple phenanthroline units connected by linkers. nih.gov
Introduction of the Naphthalen-2-yl Moiety
Once the 1,10-phenanthroline core is synthesized or obtained, the next critical step is the introduction of the naphthalen-2-yl group at the desired position, typically the 2-position.
Specific Reaction Pathways for 2-(Naphthalen-2-yl)-1,10-phenanthroline Formation
The introduction of the naphthalen-2-yl group can be achieved through various cross-coupling reactions. A common method involves the reaction of a halogenated 1,10-phenanthroline, such as 2-chloro-1,10-phenanthroline, with a naphthalenylboronic acid derivative under palladium catalysis (Suzuki coupling). Alternatively, a Stille coupling reaction using a naphthalenylstannane derivative can be employed.
While direct synthesis of this compound is a primary goal, related structures like 2-(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline (B12300062) have also been synthesized. labsolu.ca
Precursor Chemistry and Reactant Optimization
Optimization of reactants is also critical. For instance, in the synthesis of 2-naphthyne precursors, which can be used to generate naphthalenyl moieties, reaction conditions such as the choice of solvent and catalyst (e.g., ZnCl2) are optimized to maximize yields. researchgate.net
Synthesis of Imidazo[4,5-f]acs.orgresearchgate.netphenanthroline Analogues with Naphthalene (B1677914) Moieties
The synthesis of imidazo[4,5-f] acs.orgresearchgate.netphenanthroline derivatives, which are tricyclic conjugated planar structures, has gained significant attention due to their potential applications. nih.gov The general synthesis of these compounds involves the condensation of 1,10-phenanthroline-5,6-dione (B1662461) with an appropriate aldehyde.
For the synthesis of analogues bearing naphthalene moieties, such as 1-(1H-imidazo[4,5-f] acs.orgresearchgate.netphenanthrolin-2-yl)naphthalen-2-ol, a literature method described by Steck & Day can be employed. nih.gov This often involves the reaction of 1,10-phenanthroline-5,6-dione with a naphthaldehyde derivative in a suitable solvent. The synthesis of a series of fluorinated imidazole[4,5f] acs.orgresearchgate.netphenanthroline derivatives has also been reported. researchgate.net
These compounds can be further utilized as ligands in the synthesis of metal complexes, for example, with Rhenium(I). The coordination of ligands such as 2-(1-pyrenyl)-1H-imidazo[4,5-f] acs.orgresearchgate.netphenanthroline to a {ReCl(CO)3} moiety has been demonstrated. acs.org
| Precursor 1 | Precursor 2 | Product | Ref. |
| 1,10-Phenanthroline-5,6-dione | Naphthaldehyde derivative | Imidazo[4,5-f] acs.orgresearchgate.netphenanthroline with naphthalene moiety | nih.gov |
| 1,10-Phenanthroline-5,6-dione | Fluorinated benzaldehyde (B42025) derivative | Fluorinated imidazole[4,5f] acs.orgresearchgate.netphenanthroline | researchgate.net |
| 2-(1-pyrenyl)-1H-imidazo[4,5-f] acs.orgresearchgate.netphenanthroline | [Re(CO)5Cl] | [ReCl(CO)3(pyr-imphen)] complex | acs.org |
General Procedures for Imidazo-Phenanthroline Ligand Synthesis
The creation of imidazo[4,5-f] unimi.itresearchgate.netphenanthroline ligands is commonly achieved through a one-pot, three-component condensation reaction. arabjchem.org This approach typically involves the reaction of 1,10-phenanthroline-5,6-dione, an appropriate aldehyde, and an ammonium (B1175870) salt, such as ammonium acetate (B1210297), which serves as the nitrogen source for the imidazole (B134444) ring. mdpi.comresearchgate.net
The versatility of this method allows for the synthesis of a wide array of 2-substituted and 1,2-disubstituted imidazo-phenanthrolines. For instance, reacting the dione (B5365651) precursor with an aldehyde and ammonium acetate yields a 2-substituted product. arabjchem.org To achieve substitution at the 1-position of the imidazole ring as well, an aryl amine can be used in place of ammonium acetate. soton.ac.uk
Various catalysts can be employed to facilitate this condensation. L-proline has been shown to be an effective catalyst for this multicomponent reaction, particularly under ultrasonic irradiation. arabjchem.org Alternatively, molecular iodine can be used in catalytic amounts under solvent-free conditions, where the reagents are ground together at room temperature. The acidic nature of iodine is thought to activate the carbonyl groups of the aldehyde and the dione, facilitating the formation of imine intermediates which then cyclize to form the final imidazole ring. A general scheme for this synthesis is presented below.
Table 1: General Conditions for Imidazo-Phenanthroline Synthesis
| Precursor 1 | Precursor 2 | Nitrogen Source | Catalyst (example) | Conditions | Product Type |
| 1,10-Phenanthroline-5,6-dione | Aromatic Aldehyde | Ammonium Acetate | L-Proline arabjchem.org | Ultrasonic irradiation, Acetonitrile | 2-Aryl-1H-imidazo[4,5-f] unimi.itresearchgate.netphenanthroline |
| 1,10-Phenanthroline-5,6-dione | Aromatic Aldehyde | Ammonium Acetate | Iodine | Solvent-free, Grinding at room temperature | 2-Aryl-1H-imidazo[4,5-f] unimi.itresearchgate.netphenanthroline |
| 1,10-Phenanthroline-5,6-dione | Aromatic Aldehyde | Aryl Amine | Acetic Acid soton.ac.uk | One-pot reaction in acetic acid | 1,2-Diaryl-1H-imidazo[4,5-f] unimi.itresearchgate.netphenanthroline |
Targeted Synthesis of 2-(Naphthalen-2-yl)-1-phenyl-1H-imidazo[4,5-f]unimi.itresearchgate.netphenanthroline and Related Structures
The targeted synthesis of specifically substituted imidazo-phenanthrolines, such as 2-(naphthalen-2-yl)-1-phenyl-1H-imidazo[4,5-f] unimi.itresearchgate.netphenanthroline, follows the general multicomponent strategy. This modular approach allows for the precise installation of desired aryl groups at the 1- and 2-positions of the imidazole ring. mdpi.comresearchgate.net
The synthesis of 2-(naphthalen-2-yl)-1-phenyl-1H-imidazo[4,5-f] unimi.itresearchgate.netphenanthroline would be achieved by the condensation of three key precursors:
1,10-Phenanthroline-5,6-dione: The foundational phenanthroline backbone.
2-Naphthaldehyde: This provides the naphthalen-2-yl group at the 2-position of the imidazole ring.
Aniline: This provides the phenyl group at the 1-position of the imidazole ring.
This reaction is analogous to the reported synthesis of similar structures like 2-phenyl-1-phenyl-1H-imidazo-[4,5-f] unimi.itresearchgate.netphenanthroline (L1) and 2-(4-bromophenyl)-1-phenyl-1H-imidazo-[4,5-f] unimi.itresearchgate.netphenanthroline (L2). mdpi.comresearchgate.net These syntheses were accomplished through a convenient condensation reaction in the presence of ammonium acetate, achieving high yields. researchgate.net For example, the synthesis of a related compound, 1-(1H-Imidazo[4,5-f] unimi.itresearchgate.netphenanthrolin-2-yl)naphthalen-2-ol, was achieved using 2-hydroxy-1-naphthaldehyde (B42665) as the aldehyde component. nih.gov
The synthesis of these advanced ligands often serves as a platform for further functionalization. For instance, starting with a bromo-substituted derivative like 2-(4-bromophenyl)-1-phenyl-1H-imidazo-[4,5-f] unimi.itresearchgate.netphenanthroline allows for subsequent Suzuki cross-coupling reactions to extend the aromatic π-system of the ligand. mdpi.comresearchgate.net
Table 2: Reagents for Targeted Synthesis of Imidazo-Phenanthroline Derivatives
| Target Compound | Diketone | Aldehyde | Amine/Ammonia (B1221849) Source | Reference Methodology |
| 2-Phenyl-1-phenyl-1H-imidazo[4,5-f] unimi.itresearchgate.netphenanthroline (L1) | 1,10-Phenanthroline-5,6-dione | Benzaldehyde | Aniline | mdpi.comresearchgate.net |
| 2-(4-Bromophenyl)-1-phenyl-1H-imidazo[4,5-f] unimi.itresearchgate.netphenanthroline (L2) | 1,10-Phenanthroline-5,6-dione | 4-Bromo-benzaldehyde | Aniline | mdpi.comresearchgate.net |
| 2-(Naphthalen-2-yl)-1-phenyl-1H-imidazo[4,5-f] unimi.itresearchgate.netphenanthroline (Hypothetical) | 1,10-Phenanthroline-5,6-dione | 2-Naphthaldehyde | Aniline | Analogous to mdpi.comresearchgate.net |
| 1-(1H-Imidazo[4,5-f] unimi.itresearchgate.netphenanthrolin-2-yl)naphthalen-2-ol | 1,10-Phenanthroline-5,6-dione | 2-Hydroxy-1-naphthaldehyde | Ammonium Acetate (inferred) | nih.gov |
Purification and Isolation Techniques for Advanced Chemical Synthesis
The purification of phenanthroline derivatives can be challenging due to the presence of nitrogen-containing byproducts from synthesis, which often have similar properties to the target compound. unimi.it A multi-step approach is often necessary to achieve analytically pure material.
Common isolation and purification steps include:
Post-Reaction Workup: After the reaction, water is often added, and the product is extracted into an organic solvent like dichloromethane (B109758) (DCM). The solvent is then removed, and the crude product is precipitated. mdpi.com This initial solid can be collected by filtration and washed with solvents such as n-hexane and water to remove some impurities. mdpi.com
Column Chromatography: This is a frequently used method for purifying substituted imidazole derivatives, allowing for separation based on polarity.
Recrystallization: While a standard technique, repeated recrystallization from solvents like benzene (B151609) is often required and can be inefficient due to the low solubility of many phenanthrolines. google.com
Non-Chromatographic Complexation: An effective strategy for purifying phenanthrolines involves selective complexation with zinc chloride (ZnCl₂). unimi.it Phenanthroline ligands form highly stable and insoluble complexes with ZnCl₂, allowing them to be precipitated from solution while many byproducts remain dissolved. The purified solid complex is then isolated. The free ligand can be recovered by treating the complex with a concentrated aqueous ammonia solution, which breaks the zinc-phenanthroline bond to form a soluble [Zn(NH₃)₄]²⁺ complex, releasing the pure ligand into an organic phase like CH₂Cl₂. unimi.it This method avoids the difficulties of large-scale chromatography. unimi.it
Table 3: Summary of Purification Techniques for Phenanthroline Derivatives
| Technique | Description | Advantages | Disadvantages |
| Column Chromatography | Separation of compounds on a solid stationary phase (e.g., silica (B1680970) gel) based on differential adsorption. | Effective for separating closely related compounds. | Can be difficult and time-consuming for large-scale preparations. unimi.it |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out. google.com | Simple and effective if a suitable solvent is found. | Can be inefficient; may require many cycles for phenanthrolines. google.com |
| Extraction & Washing | Transferring the product between immiscible solvents (e.g., DCM/water) and washing with various solutions to remove impurities. mdpi.com | Good for initial cleanup and removal of water-soluble byproducts. | Often insufficient to remove structurally similar impurities. unimi.it |
| ZnCl₂ Complexation/Decomplexation | Selective precipitation of the phenanthroline as a ZnCl₂ complex, followed by filtration and recovery of the free ligand by treatment with aqueous ammonia. unimi.it | Effective, non-chromatographic method suitable for larger scales. unimi.it | Involves additional reaction steps for complexation and decomplexation. |
Iii. Advanced Characterization Techniques for Structural Elucidation of 2 Naphthalen 2 Yl 1,10 Phenanthroline and Its Complexes
Spectroscopic Analysis
Spectroscopic techniques are fundamental in elucidating the electronic and vibrational characteristics of 2-(Naphthalen-2-yl)-1,10-phenanthroline. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy collectively provide a detailed picture of the molecular framework and its electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, 2D NMR)
¹H NMR spectroscopy is a powerful tool for probing the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit a series of signals corresponding to the distinct protons of the phenanthroline and naphthalene (B1677914) moieties.
The protons on the 1,10-phenanthroline (B135089) core typically resonate in the aromatic region of the spectrum, generally between δ 7.5 and 9.5 ppm. nih.govresearchgate.net The exact chemical shifts are influenced by the electronic effects of the naphthalene substituent and the anisotropic effects of the fused ring system. Protons in close proximity to the nitrogen atoms, such as those at the 2 and 9 positions of an unsubstituted phenanthroline, are typically shifted downfield. In the case of this compound, the substitution at the 2-position will significantly alter the chemical shift of the remaining protons on that pyridine (B92270) ring.
The protons of the naphthalene ring are also expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The specific coupling patterns (e.g., doublets, triplets, multiplets) will depend on the spin-spin interactions between adjacent protons, providing valuable information about their relative positions on the naphthalene core.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), would provide further structural confirmation. A COSY spectrum would reveal the coupling relationships between protons, helping to assign the signals of the complex spin systems within both the phenanthroline and naphthalene fragments. A NOESY spectrum would identify protons that are close in space, which is crucial for determining the preferred conformation of the molecule, particularly the dihedral angle between the phenanthroline and naphthalene ring systems.
Interactive Data Table: Predicted ¹H NMR Chemical Shift Ranges
| Proton Type | Predicted Chemical Shift Range (δ, ppm) | Typical Multiplicity |
| Phenanthroline Protons | 7.5 - 9.5 | Doublet, Doublet of Doublets, Multiplet |
| Naphthalene Protons | 7.0 - 8.5 | Singlet, Doublet, Multiplet |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key vibrational modes for the 1,10-phenanthroline moiety include C=N and C=C stretching vibrations, which are typically observed in the 1650-1400 cm⁻¹ region. rsc.orgresearchgate.netresearchgate.net Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. researchgate.net The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, appear in the 900-700 cm⁻¹ range and can provide structural clues.
The naphthalene group will also contribute a set of characteristic bands. Aromatic C=C stretching vibrations from the naphthalene rings will appear in the 1600-1450 cm⁻¹ region, potentially overlapping with the phenanthroline signals. nasa.gov The aromatic C-H stretching bands will also be present above 3000 cm⁻¹. Characteristic out-of-plane C-H bending vibrations for the substituted naphthalene ring will also be observed in the fingerprint region.
Upon formation of metal complexes, shifts in the vibrational frequencies of the phenanthroline ring are expected. Specifically, the C=N stretching vibration may shift to a lower or higher frequency, indicating the coordination of the nitrogen atoms to the metal center. rsc.orgumich.edu New bands may also appear in the far-IR region corresponding to the metal-nitrogen stretching vibrations.
Interactive Data Table: Expected FT-IR Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=N Stretch (Phenanthroline) | 1630 - 1580 |
| C=C Stretch (Aromatic) | 1600 - 1400 |
| C-H In-Plane Bend | 1250 - 1000 |
| C-H Out-of-Plane Bend | 900 - 700 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is anticipated to be a composite of the absorptions of the 1,10-phenanthroline and naphthalene chromophores.
The parent 1,10-phenanthroline molecule exhibits intense absorption bands in the UV region, typically around 230 nm and 265-290 nm. semanticscholar.orgresearchgate.netresearchgate.netnist.govglobaljournals.org These absorptions are attributed to π→π* transitions within the aromatic system. The introduction of the naphthalene substituent is expected to cause a bathochromic (red) shift in these absorption maxima and potentially introduce new absorption bands due to the extended π-conjugation.
Upon complexation with a metal ion, further changes in the UV-Vis spectrum are expected. The coordination of the ligand to a metal can alter the energy levels of the molecular orbitals, leading to shifts in the intraligand π→π* transitions. Furthermore, new absorption bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions may appear, often in the visible region of the spectrum, which can impart color to the complexes.
Interactive Data Table: Typical UV-Vis Absorption Maxima for Parent Chromophores
| Chromophore | Typical λmax (nm) | Transition Type |
| 1,10-Phenanthroline | ~230, ~265-290 | π→π |
| Naphthalene | ~220, ~275, ~312 | π→π |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₂₂H₁₄N₂, giving it a calculated exact mass of approximately 306.1157 g/mol . A high-resolution mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.
X-ray Diffraction Crystallography for Solid-State Structure Determination
While spectroscopic and spectrometric techniques provide valuable information about the connectivity and electronic structure of a molecule, X-ray diffraction crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.
Single-Crystal X-ray Diffraction of 1,10-Phenanthroline Derivatives
Growing suitable single crystals of this compound or its metal complexes allows for their analysis by single-crystal X-ray diffraction. This technique can provide a wealth of structural data, including:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The dihedral angle between the planes of the phenanthroline and naphthalene ring systems. This is a critical parameter that influences the extent of π-conjugation between the two moieties.
Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including π-π stacking interactions, hydrogen bonds (if applicable), and other van der Waals forces. These interactions are crucial for understanding the solid-state properties of the material.
Coordination geometry: For metal complexes, X-ray crystallography reveals the coordination number and geometry of the metal center, as well as the precise bond lengths between the metal and the coordinating nitrogen atoms of the phenanthroline ligand.
For example, the crystal structure of a related compound, 1-(1H-Imidazo[4,5-f] rsc.orgumich.eduphenanthrolin-2-yl)naphthalen-2-ol, reveals a significant dihedral angle between the phenanthroline and naphthalene ring systems. nih.gov Similar structural features, such as non-coplanarity, might be expected for this compound, which would have important implications for its electronic and photophysical properties.
Interactive Data Table: Illustrative Crystallographic Data for a Related Naphthyl-Phenanthroline Derivative
| Parameter | Value for 1-(1H-Imidazo[4,5-f] rsc.orgumich.eduphenanthrolin-2-yl)naphthalen-2-ol nih.gov |
| Crystal System | Tetragonal |
| Space Group | P4₁ |
| a (Å) | 22.5800(4) |
| c (Å) | 13.7196(5) |
| V (ų) | 6995.0(3) |
| Z | 16 |
Crystal Structure Analysis of Metal Complexes
Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of metal complexes in the solid state. This analysis provides precise information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions.
Table 1: Representative Crystallographic Data for Metal Complexes of Phenanthroline Derivatives
| Complex | Crystal System | Space Group | Key Geometric Features |
| [Cu(phen)₂(NO₃)]NO₃·H₂O researchgate.net | Monoclinic | P2₁/c | Distorted trigonal bipyramidal geometry around Cu(II). |
| [Cu(HL2)Cl₂]NO₃ nih.gov | - | - | Trigonal bipyramidal distorted square based pyramidal (TBDSBP) geometry. |
| Cationic Iridium(III) Complex with 2-(naphthalen-2-yl)oxazolo[4,5-f] nih.govmdpi.comphenanthroline nih.gov | - | - | The naphthalen-2-yl substituent is twisted away from the phenanthroline motif. |
| [RuCl(DMSO)(phen)(L¹)]PF₆ mdpi.com | - | - | Octahedral coordination sphere around Ru(II) with a cis-configuration of chloride and S-bonded DMSO. |
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of this compound and its metal complexes. By measuring the current response to a linearly cycled potential sweep, CV provides information about the oxidation and reduction potentials of the species, the stability of the redox states, and the electron transfer kinetics.
The electrochemical behavior of these compounds is largely influenced by the electron-donating and -accepting properties of the ligand and the nature of the metal center. The extended π-system of the naphthalene moiety can influence the electron density on the phenanthroline core, thereby affecting the redox potentials of the resulting metal complexes.
For copper complexes, CV studies help in understanding the Cu(II)/Cu(I) redox couple, which is often relevant to their potential applications in catalysis and biological systems. nih.govelectrochemsci.org The redox potential can be modulated by the substituents on the phenanthroline ligand. nih.gov In ruthenium(II) and iridium(III) complexes, cyclic voltammetry is crucial for characterizing the metal- and ligand-based redox processes. rsc.orgrsc.orgrsc.org The Ru(II)/Ru(III) oxidation potential and ligand-based reduction potentials are key parameters in assessing their suitability for applications in areas such as electrochemiluminescence and photocatalysis. rsc.orgrsc.orgresearchgate.net
Table 2: Representative Electrochemical Data for Metal Complexes of Phenanthroline Derivatives
| Complex | Redox Process | Potential (V vs. reference electrode) | Technique |
| Copper(II)-phenanthroline complexes nih.gov | Cu(II)/Cu(I) | Varies depending on ligand substitution | Cyclic Voltammetry |
| Ruthenium(II) bisterpyridyl complexes researchgate.net | Ru(II)/Ru(III) | 0.71 - 1.13 V vs. Ag/AgCl | Cyclic Voltammetry |
| Ruthenium(II) complexes with H₂dcbpy ligand rsc.org | Ru(II)/Ru(III) | 0.15 - 1.62 V vs. Ag⁺/Ag | Cyclic Voltammetry |
| Ruthenium(II) complexes with N-(1,10-phenanthrolin-2-yl)imidazolylidenes rsc.org | Ru(II)/Ru(III) | 0.578 - 1.274 V | Cyclic Voltammetry |
Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)
Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of this compound and its metal complexes, as well as to study their decomposition patterns.
TGA curves provide information about the temperatures at which the compound starts to decompose, the number of decomposition steps, and the mass of the residue left after decomposition. This information is crucial for assessing the material's suitability for applications that may involve elevated temperatures. For metal complexes, TGA can also reveal the loss of coordinated or lattice solvent molecules before the decomposition of the organic ligand. jocpr.com The thermal stability of copper(II) phenanthroline complexes has been shown to be influenced by the nature of the counter-ions and the substituents on the phenanthroline ring. jocpr.comresearchgate.net
Table 3: Representative Thermal Analysis Data for Metal Complexes of Phenanthroline Derivatives
| Complex | Decomposition Temperature Range (°C) | Key Observations |
| [Cu(bipy)₂(OAc)₂]·2H₂O jocpr.com | 52-118 (water loss) | Stepwise decomposition observed. |
| [Cu(phen)₂(OAc)₂]·4H₂O jocpr.com | - | Higher thermal stability compared to the bipyridyl analogue. |
| Fe(III)-Phenanthroline complex intercalated in montmorillonite researchgate.net | - | Analysis of evolved gases (H₂O, NO, NO₂, CO₂, naph) during decomposition. |
Elemental Analysis (CHN)
Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis is essential for confirming the empirical formula of newly synthesized this compound and its metal complexes.
The experimentally determined percentages of C, H, and N are compared with the calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the compound. This technique is routinely used alongside spectroscopic methods to verify the identity of the synthesized materials. mdpi.commaynoothuniversity.ie
Table 4: Representative Elemental Analysis Data for Phenanthroline Derivatives and Complexes
| Compound/Complex | Calculated (%) | Found (%) |
| (E)-N′-(6-oxo-1,10-phenanthrolin-5(6H)-ylidene)thiophene-2-carbohydrazide (L¹) mdpi.com | C: 61.07, H: 3.01, N: 16.76 | C: 61.29, H: 2.71, N: 16.59 |
| Ag(C₂₂H₁₅N₃O₄)₂·2MeOH·4H₂O maynoothuniversity.ie | C: 52.11, H: 3.80, N: 7.93 | C: 52.05, H: 3.52, N: 8.00 |
| Mn(C₂₂H₁₅N₃O₄)₃₂·4MeOH·2H₂O maynoothuniversity.ie | C: 54.45, H: 3.61, N: 8.53 | C: 54.51, H: 3.61, N: 8.52 |
| Cu(C₂₂H₁₅N₃O₄)₃₂·2H₂O maynoothuniversity.ie | C: 54.54, H: 3.40, N: 8.67 | C: 54.30, H: 3.62, N: 8.41 |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For this compound and its complexes, HPLC is a crucial tool for assessing their purity.
The technique separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent). By analyzing the resulting chromatogram, the presence of impurities can be detected and quantified. A pure compound will ideally show a single sharp peak in the chromatogram. HPLC is particularly important in ensuring the quality of the ligand before its use in the synthesis of metal complexes and for purifying the final complex. Purity levels exceeding 97% are often reported for phenanthroline derivatives. smolecule.com
Iv. Coordination Chemistry and Metal Complexation of 2 Naphthalen 2 Yl 1,10 Phenanthroline
Ligand Design Principles and Coordination Modes
The design of 2-(naphthalen-2-yl)-1,10-phenanthroline as a ligand is predicated on the well-established coordinating ability of the 1,10-phenanthroline (B135089) unit, which is systematically modified by the introduction of the naphthalene (B1677914) group.
Bidentate N,N-Donor Chelation Capabilities
The 1,10-phenanthroline framework is a classic bidentate N-heterocycle, renowned for its capacity to form stable chelate rings with metal ions. purdue.educhim.it As a derivative, this compound retains this primary coordination feature. The two nitrogen atoms of the phenanthroline core act as Lewis bases, donating their lone pairs of electrons to a metal center to form strong coordinate bonds. purdue.edu This N,N-bidentate chelation is a cornerstone of its chemistry, leading to the formation of predictable and stable five-membered metallacycles. mdpi.com This chelating effect is crucial in the construction of various coordination compounds, including those with rhenium and other transition metals. nih.govresearchgate.net
Tridentate Ligand Systems and π-Expansive Characters
While the parent molecule functions as a bidentate ligand, modifications to the phenanthroline backbone can create expanded coordination pockets, leading to tridentate systems. For instance, the formation of imidazo[4,5-f] scite.ainih.govphenanthroline derivatives introduces an additional nitrogen donor, enabling the ligand to bind a metal center at three points. nih.gov
Influence of Naphthalene Substituent on Coordination Geometry
The naphthalene substituent exerts a significant influence on the coordination geometry of the resulting metal complexes. Its steric bulk can impose constraints on how multiple ligands arrange around a metal ion, often leading to distorted coordination environments. mdpi.com For example, in complexes where two or more of these ligands are present, the naphthalene groups can sterically interact, preventing the complex from achieving an ideal geometry like a perfect tetrahedron or octahedron. nih.gov This distortion can be a critical factor in tuning the photophysical and electrochemical properties of the complex. Furthermore, the spatial orientation of the naphthalene ring relative to the phenanthroline plane can induce a twist or torsion in the ligand's structure, which in turn affects its stacking efficiency and binding affinity with other molecules. nih.gov
Formation of Homoleptic and Heteroleptic Metal Complexes
This compound is capable of forming both homoleptic complexes, where it is the only type of ligand bound to the metal center, and heteroleptic complexes, which contain other types of ligands in the coordination sphere.
Copper(I) Complexes and Their Structural Features
Copper(I) readily forms complexes with 1,10-phenanthroline and its derivatives. researchgate.net Both homoleptic, [Cu(N^N)₂]⁺, and heteroleptic complexes can be synthesized. acs.orgresearchgate.net In these compounds, the copper(I) center typically adopts a four-coordinate, distorted tetrahedral geometry. eco-vector.com The steric demands of the bulky naphthalene substituent in bis-ligand complexes like [Cu(this compound)₂]⁺ would be expected to enforce a significant flattening of this tetrahedral geometry, a strategy often used to influence the properties of the complex's excited state.
| Complex Type | General Formula | Typical Coordination Number | Common Geometry | Reference |
|---|---|---|---|---|
| Homoleptic | [Cu(N^N)₂]⁺ | 4 | Distorted Tetrahedral | acs.orgeco-vector.com |
| Heteroleptic | [Cu(N^N)(P^P)]⁺ | 4 | Distorted Tetrahedral | eco-vector.com |
Rhenium(I) Complexes and Their Unique Coordination Environments
Rhenium(I) forms a well-studied class of complexes with diimine ligands like this compound. A common structural motif is the fac-[Re(CO)₃(N^N)L]ⁿ⁺ cation, where N^N is the bidentate phenanthroline ligand and L is another ligand, such as a halide or a pyridine (B92270). researchgate.netscite.ai In these complexes, the rhenium(I) ion exhibits a six-coordinate, distorted octahedral geometry. acs.org The three carbonyl (CO) ligands occupy one face of the octahedron (a facial or fac arrangement), while the bidentate this compound and the ancillary ligand L complete the coordination sphere. acs.org The presence of the bulky naphthalene group can influence the precise bond angles and distances within this octahedral environment.
| Complex Type | General Formula | Coordination Number | Geometry around Re(I) | Carbonyl Arrangement | Reference |
|---|---|---|---|---|---|
| Heteroleptic Tricarbonyl | fac-[Re(CO)₃(N^N)L]ⁿ⁺ | 6 | Distorted Octahedral | facial (fac) | researchgate.netscite.aiacs.org |
Ruthenium(II) Complexes with Related Imidazophenanthroline Ligands
While direct studies on Ruthenium(II) complexes with this compound are not extensively detailed in available literature, significant research has been conducted on structurally related imidazo[4,5-f] rsc.orgwikipedia.orgphenanthroline ligands. These ligands, which share the core phenanthroline structure, have been used to synthesize various mononuclear and dinuclear Ru(II) complexes. researchgate.netosi.lv
For instance, Ru(II) complexes with N-(1,10-phenanthrolin-2-yl)imidazolylidene ligands have been synthesized and characterized. rsc.orgresearchgate.net These complexes exhibit absorption maxima in the range of 354–428 nm. rsc.orgresearchgate.net Their electrochemical properties show Ru(II)/Ru(III) couples varying between 0.578–1.274 V. rsc.orgresearchgate.net The electronic properties of these complexes are influenced by the strong σ-donating and weak π-accepting nature of the ancillary ligands. rsc.orgresearchgate.net Furthermore, Ru(II) p-cymene (B1678584) complexes incorporating naphthyl-substituted moieties have demonstrated notable cytotoxic activity against various cancer cell lines, suggesting their potential in medicinal chemistry. researchgate.net
Complexation with Other Transition Metal Ions (e.g., Zn(II), Pt(II), Fe(II), Co(II), Ni(II), Cd(II), Pb(II), Ag(I), Hg(II), VO(II))
The broader family of 1,10-phenanthroline and its derivatives forms stable complexes with a wide range of transition metal ions. wikipedia.org The coordination typically results in octahedral, square-planar, or tetrahedral geometries, depending on the metal ion, its oxidation state, and the stoichiometry of the ligands.
Substituents at the 2 and 9 positions of the phenanthroline ring can introduce steric hindrance that limits the number of ligands coordinating to a metal center, thereby influencing the final geometry of the complex. wikipedia.org The coordination behavior of various metal ions with phenanthroline-based ligands is summarized below.
| Metal Ion | Coordination Environment/Complex Type | Key Findings |
| Zn(II) | Distorted Octahedral | Forms complexes like [Zn(phen)₃]²⁺ and can be involved in supramolecular frameworks. tu-clausthal.demdpi.com |
| Pt(II) | Square-Planar | Forms complexes such as [Pt(phen)Cl₂] and others with substituted phenanthrolines. wikipedia.orgresearchgate.netmdpi.com |
| Fe(II)/Fe(III) | Octahedral | The [Fe(phen)₃]²⁺ complex, known as "ferroin," is a well-known redox indicator. wikipedia.orgelectrochemsci.org |
| Co(II) | Octahedral | Forms complexes of the type [Co(phen)₃]Cl₂. wikipedia.orgelectrochemsci.org |
| Ni(II) | Octahedral | Forms complexes like [Ni(phen)₃]²⁺ and shows catalytic activity for hydrogen evolution. wikipedia.orgelectrochemsci.orgdergipark.org.tr |
| Cd(II) | Distorted Octahedral | Can form complexes with one, two, or three phenanthroline ligands. nih.govbiomedpharmajournal.org |
| Pb(II) | Not specified | Forms complexes with 1,10-phenanthroline. chim.it |
| Ag(I) | Not specified | Forms tetranuclear complexes with related phenanthroline-based ligands. rsc.org |
| Hg(II) | Not specified | Can be detected by fluorophores containing the phenanthroline ring. chim.it |
| VO(II) | Not specified | Forms complexes with phenanthroline and related ligands. |
Supramolecular Assembly and Intermolecular Interactions in Metal-Organic Frameworks
The assembly of individual metal-ligand complexes into larger, ordered supramolecular structures is governed by a variety of non-covalent interactions. For complexes involving aromatic ligands like this compound, π-π stacking and hydrogen bonding are crucial driving forces in their crystal engineering. ics-ir.org
Role of π-π Stacking Interactions
The extended aromatic systems of the phenanthroline and naphthalene moieties in the ligand provide ample opportunity for π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules overlap, are fundamental in stabilizing the crystal lattice of both the free ligand and its metal complexes. mdpi.comnih.gov
In the solid state, metal complexes containing phenanthroline often arrange in slipped-stack or offset parallel displaced motifs to minimize electrostatic repulsion and maximize attractive π-σ interactions. tu-clausthal.de For example, in square-planar metal complexes, phenanthroline ligands frequently adopt a "head-to-tail" orientation in their stacking arrangement. nih.gov These stacking interactions can lead to the formation of one-dimensional chains or more complex three-dimensional networks. tu-clausthal.demdpi.com The interplay of these weak interactions is a key strategy in the rational design of supramolecular architectures with desired properties. ics-ir.org
Hydrogen Bonding Networks in Crystal Structures
Although the this compound ligand itself does not possess classical hydrogen bond donors, the formation of its metal complexes often involves co-ligands (like water or halides) or counter-ions that can participate in extensive hydrogen bonding. nih.govacs.org These hydrogen bonds play a critical role in connecting individual complex units, forming higher-dimensional structures.
Electronic Structure of Metal Complexes
The electronic properties of metal complexes derived from this compound are largely defined by the nature of the metal-ligand interaction. The absorption and emission characteristics of these complexes are often dominated by charge-transfer transitions.
Metal-to-Ligand Charge Transfer (MLCT) Transitions
A hallmark of many transition metal complexes with π-accepting ligands like 1,10-phenanthroline is the presence of intense Metal-to-Ligand Charge Transfer (MLCT) bands in their electronic absorption spectra. libretexts.org These transitions involve the excitation of an electron from a metal-centered d-orbital to a low-lying π* orbital of the ligand. libretexts.orglibretexts.org
In Ru(II) complexes with phenanthroline and related ligands, these MLCT bands are typically observed in the visible region of the spectrum and are responsible for the complexes' vibrant colors. libretexts.orgnih.gov For example, the [Ru(phen)₃]²⁺ complex exhibits a strong MLCT absorption band around 447 nm. libretexts.org The energy of this transition is sensitive to the nature of the ligand, the metal ion, and the solvent environment. researchgate.net Upon excitation into the MLCT state, a transient charge separation occurs, creating a metal-centered positive charge and a ligand-centered negative charge. nih.govnorthwestern.edu This excited state is often luminescent and possesses distinct redox properties, making these complexes suitable for applications in photocatalysis, sensing, and optoelectronics. mdpi.comrsc.org Similarly, Cu(I) complexes with phenanthroline ligands also exhibit MLCT excited states. researchgate.net
Intraligand (IL) and Ligand-to-Metal Charge Transfer (LMCT) Contributions
The electronic absorption spectra of metal complexes containing this compound are characterized by a combination of electronic transitions originating from the metal center and the ligands. These transitions are crucial for understanding the photophysical properties of the complexes. The absorption bands observed in the UV-visible region are typically assigned to intraligand (IL) transitions, ligand-to-metal charge transfer (LMCT), or metal-to-ligand charge transfer (MLCT).
Intraligand (IL) transitions are π→π* and n→π* transitions that are localized on the ligand itself. The 1,10-phenanthroline moiety, a large conjugated system, exhibits characteristic intense absorption bands in the UV region, which are attributed to π→π* transitions. chemicalbook.comdergipark.org.tr The attachment of a naphthalene group to the phenanthroline core extends the π-conjugated system, which can lead to shifts in the energy of these transitions. For instance, the free 1,10-phenanthroline ligand typically shows an absorbance peak around 232 nm. aatbio.com In more complex phenanthroline derivatives, multiple bands in the UV region are observed, corresponding to these π→π* transitions. semanticscholar.org
Upon coordination to a metal ion, the energies of these IL transitions can be perturbed. More significantly, new absorption bands can appear, which are classified as charge-transfer (CT) bands. libretexts.org These CT bands involve the redistribution of electron density between the metal and the ligand and are generally more intense than d-d transitions. libretexts.org
Ligand-to-metal charge transfer (LMCT) involves the excitation of an electron from a ligand-based orbital to a vacant or partially filled d-orbital of the metal center. libretexts.org This process is essentially an internal oxidation of the ligand and reduction of the metal. LMCT transitions are more likely to occur when the ligand has high-energy lone pairs and the metal is in a high oxidation state with empty or low-lying d-orbitals. libretexts.orgscience.gov
Conversely, metal-to-ligand charge transfer (MLCT) involves the excitation of an electron from a filled or partially filled metal d-orbital to a low-lying empty π* orbital of the ligand. libretexts.orgmdpi.com Given that 1,10-phenanthroline and its derivatives are excellent π-acceptor ligands due to their low-lying π* orbitals, MLCT transitions are very common in their complexes, particularly with electron-rich metals in low oxidation states (e.g., Ru(II), Pt(II)). mdpi.commdpi.com These MLCT bands are often found in the visible region of the spectrum and are responsible for the rich photophysical and photochemical properties of these complexes. mdpi.commdpi.com For example, ruthenium(II) complexes with phenanthroline-hydrazone ligands exhibit broad, intense absorption bands around 410 nm, which are assigned to dπ-π* MLCT transitions. mdpi.com
The table below summarizes typical electronic transition assignments for phenanthroline-based metal complexes.
| Transition Type | Typical Wavelength Region | Description |
| Intraligand (IL) π→π | UV (200-350 nm) | Excitation of an electron from a π bonding orbital to a π antibonding orbital within the ligand. |
| Intraligand (IL) n→π | UV-Vis (300-400 nm) | Excitation of a non-bonding electron (e.g., from nitrogen) to a π antibonding orbital. |
| Metal-to-Ligand Charge Transfer (MLCT) | Vis (400-600 nm) | Electron transfer from a metal d-orbital to a ligand π* orbital. |
| Ligand-to-Metal Charge Transfer (LMCT) | UV-Vis | Electron transfer from a ligand π orbital to a metal d-orbital. |
Mechanistic Studies of Interactions with Biomolecules
DNA Binding Mechanisms of Metal Complexes
Metal complexes of this compound are of significant interest for their ability to interact with biological macromolecules, most notably DNA. The large, planar, and aromatic structure of the ligand is highly conducive to binding with the DNA double helix. The primary mode of interaction for many such planar phenanthroline complexes is intercalation. researchgate.netnih.govnih.gov
Intercalation involves the insertion of the planar ligand between the base pairs of the DNA helix. nih.gov This mode of binding requires a significant unwinding of the DNA at the binding site to accommodate the intercalator, leading to a lengthening and stiffening of the DNA duplex. The extensive aromatic surface of the naphthalene-phenanthroline ligand is well-suited for π-stacking interactions with the DNA base pairs, which is a key stabilizing force for this binding mode. core.ac.uk
Several spectroscopic and physical methods are employed to investigate these binding mechanisms:
UV-Visible Absorption Titrations: When a complex binds to DNA via intercalation, changes in the electronic absorption spectrum are typically observed. A decrease in the molar absorptivity (hypochromism) and a shift of the absorption maximum to a longer wavelength (bathochromic or red shift) in the intraligand π→π* transition bands are indicative of intercalation. researchgate.net These spectral changes result from the strong π-stacking interactions between the intercalated ligand and the DNA bases.
Luminescence Spectroscopy: Many metal complexes containing phenanthroline ligands are luminescent. Upon intercalation into the DNA double helix, the complex is shielded from the aqueous solvent and its rotational freedom is restricted. This rigid environment can lead to a significant enhancement in the complex's luminescence intensity. nih.gov This phenomenon, sometimes termed the "light switch" effect, is a sensitive probe for DNA binding. core.ac.uk
Viscosity Measurements: Hydrodynamic methods, such as viscosity measurements, provide strong evidence for the classical intercalation binding mode. A significant increase in the relative viscosity of a DNA solution upon the addition of a complex indicates that the DNA helix is being lengthened, a direct consequence of the base pairs separating to accommodate the intercalating ligand. nih.gov
The affinity of the complexes for DNA can be quantified by the intrinsic binding constant (Kb). For many ternary metal complexes involving 1,10-phenanthroline that bind via intercalation, these constants are often in the range of 104 to 106 M-1, indicating strong binding. nih.govresearchgate.net
| Method | Observation | Interpretation |
| UV-Visible Spectroscopy | Hypochromism and Bathochromic Shift | Intercalative binding involving π-stacking with DNA base pairs. |
| Luminescence Spectroscopy | Enhancement of emission intensity | Complex is protected within the DNA structure, characteristic of intercalation or deep groove binding. |
| Viscometry | Increase in relative viscosity of DNA solution | Lengthening of the DNA helix due to the insertion of the ligand between base pairs. |
Chemical Nuclease Activity and Hydrolytic Pathways of DNA Cleavage
Certain metal complexes of 1,10-phenanthroline and its derivatives can function as chemical nucleases, meaning they can induce the cleavage of the phosphodiester backbone of DNA. This activity can proceed through two primary mechanisms: oxidative cleavage or hydrolytic cleavage.
Oxidative cleavage typically involves the generation of diffusible reactive oxygen species (ROS), such as hydroxyl radicals, which attack the deoxyribose sugar moiety or the nucleotide bases, leading to strand scission. acs.org This pathway is common for copper-phenanthroline complexes, which can catalytically produce ROS in the presence of a reducing agent (like mercaptopropionic acid) and molecular oxygen. acs.orgnih.gov
In contrast, hydrolytic cleavage mimics the action of natural restriction enzymes by promoting the direct hydrolysis of the phosphodiester bond. This mechanism is of particular interest as it offers a cleaner cleavage pattern without the involvement of diffusible radicals. A complex can facilitate this reaction by acting as a Lewis acid, coordinating to the phosphate (B84403) oxygen and activating the phosphorus atom for nucleophilic attack by a coordinated water or hydroxide (B78521) molecule.
The definitive method to distinguish between oxidative and hydrolytic pathways is the T4 DNA ligase assay. Cleavage products from a hydrolytic mechanism result in 3'-hydroxyl and 5'-phosphate termini, which can be re-ligated by the T4 DNA ligase enzyme. Conversely, fragments produced by oxidative damage to the sugar-phosphate backbone cannot be re-ligated. chim.it A heterobimetallic Cu(II)-Sn(IV) complex featuring a bioactive 1,10-phenanthroline ligand was shown to cleave supercoiled pBR322 DNA through a hydrolytic pathway, as confirmed by its ability to be re-ligated by T4 DNA ligase. chim.it
The nuclease activity is commonly assessed using agarose (B213101) gel electrophoresis with supercoiled plasmid DNA (e.g., pBR322). The cleavage of the plasmid DNA is monitored by the conversion of its compact supercoiled form (Form I) into the relaxed nicked circular form (Form II) and subsequently into the linear form (Form III). nih.govresearchgate.net The efficiency of the nuclease activity depends on the metal center, the ligand structure, and the reaction conditions.
| Cleavage Pathway | Mechanism | Key Reactant(s) | Ligatable by T4 Ligase? |
| Oxidative | Generation of Reactive Oxygen Species (ROS) that attack the DNA backbone. | O₂, reducing agent (e.g., H₂O₂) | No |
| Hydrolytic | Direct hydrolysis of the phosphodiester bond, often catalyzed by the metal center. | Coordinated H₂O/OH⁻ | Yes |
V. Photophysical and Excited State Properties of 2 Naphthalen 2 Yl 1,10 Phenanthroline Complexes
Luminescence Characteristics
The luminescence of metal complexes containing the 2-(naphthalen-2-yl)-1,10-phenanthroline ligand is a key feature, with emission properties that are highly sensitive to the choice of metal ion, ancillary ligands, and the surrounding environment.
Complexes of this compound and its derivatives typically exhibit luminescence in the visible to near-infrared region of the electromagnetic spectrum. The emission spectra are often broad and unstructured, characteristic of emissive states with significant charge-transfer (CT) character. For instance, rhenium(I) tricarbonyl complexes with 1,10-phenanthroline (B135089) ligands are known to emit in the 550-600 nm range. The introduction of a naphthalene (B1677914) group can further influence this, potentially leading to shifts in the emission maxima.
Platinum(II) complexes bearing a related naphtho[1,2-b] rsc.orgrawdatalibrary.netphenanthroline ligand have shown emission peaking at approximately 630 nm. The shape of the emission band can also provide insight into the nature of the excited state. A more structured emission band suggests a greater contribution from a ligand-centered (3LC) excited state, whereas a broad, featureless band is indicative of a dominant 3MLCT state. For example, in some iridium(III) complexes with phenanthroline derivatives, the emission color can be tuned from greenish-yellow to red by modifying the cyclometalating ligands, which alters the nature of the emissive state from 3MLCT to predominantly 3LC.
| Complex Type | Reported Emission Maxima (nm) | Emission Color |
|---|---|---|
| Re(I) phenanthroline derivatives | 550 - 600 | Orange-Red |
| Pt(II) naphtho-phenanthroline | ~630 | Red |
| Ir(III) imidazo-phenanthroline derivatives | Varies (greenish-yellow to red) | Varies |
The luminescence quantum yield (ΦL) is a critical parameter that quantifies the efficiency of the emissive process. For complexes of this compound, this value can vary significantly depending on the metal center and the specific molecular architecture. Ruthenium(II) complexes with substituted phenanthroline ligands have been reported to exhibit quantum yields in the range of 3% to 8.5%.
In the case of iridium(III) complexes, which are known for their high phosphorescence efficiencies, the quantum yields can be substantial. For example, iridium(III) complexes with imidazo[4,5-f] rsc.orgrawdatalibrary.netphenanthroline ligands have shown quantum yields ranging from as low as 2% to as high as 56%. rsc.org Furthermore, specialized designs, such as those incorporating pyrene-functionalized phenanthroline ligands in iridium(III) complexes, have led to impressive upconversion quantum yields of up to 31.6%. nih.gov The quantum yield is often influenced by the competition between radiative and non-radiative decay pathways from the excited state.
| Complex Type | Reported Quantum Yields (%) |
|---|---|
| Ru(II) phenanthroline derivatives | 3 - 8.5 |
| Ir(III) imidazo-phenanthroline derivatives | 2 - 56 |
| Ir(III) pyrene-phenanthroline (upconversion) | up to 31.6 |
The emission properties of this compound complexes are often strongly dependent on temperature. Generally, a decrease in temperature leads to an increase in luminescence intensity and a lengthening of the excited-state lifetime. This is primarily due to the reduction of non-radiative decay pathways that are thermally activated.
For instance, a study on a Pt(II) complex with a naphtho[1,2-b] rsc.orgrawdatalibrary.netphenanthroline ligand demonstrated a dramatic increase in the photoluminescence quantum yield from 0.06-0.24 at 298 K to 0.80-0.95 in a frozen glassy matrix at 77 K. mdpi.com In some cases, a linear relationship between the emission intensity and temperature has been observed over specific temperature ranges, suggesting the potential for these complexes to be used as temperature sensors. researchgate.net The temperature can also influence the equilibrium between different excited states, leading to changes in the emission spectrum.
Excited-State Dynamics
The fate of the excited state following photoexcitation is a complex interplay of various dynamic processes. For complexes of this compound, understanding these dynamics is crucial for their application in areas such as photocatalysis and sensing.
Upon photoexcitation, these complexes typically undergo rapid intersystem crossing to populate a triplet excited state. The lifetime of this triplet state (τT) is a key parameter that determines the extent to which the excited molecule can participate in subsequent photochemical or photophysical processes.
The triplet lifetimes of complexes with phenanthroline-based ligands can be tuned over a wide range. Rhenium(I) complexes with 1,10-phenanthroline derivatives have exhibited triplet lifetimes in the range of 150 to 500 nanoseconds. researchgate.net Iridium(III) complexes, known for their long-lived excited states, can have significantly longer lifetimes. For example, iridium(III) complexes with imidazo[4,5-f] rsc.orgrawdatalibrary.netphenanthroline ligands have shown triplet lifetimes ranging from 743 to 3840 nanoseconds. rsc.org By incorporating moieties like pyrene (B120774) into the phenanthroline ligand of an iridium(III) complex, exceptionally long-lived triplet excited states, with lifetimes up to 367.7 microseconds, have been achieved. nih.gov This modulation of the triplet lifetime is often accomplished by altering the energy gap between the triplet and ground states and by controlling the degree of mixing between different excited states.
| Complex Type | Reported Triplet Lifetimes (τT) |
|---|---|
| Re(I) phenanthroline derivatives | 150 - 500 ns |
| Ir(III) imidazo-phenanthroline derivatives | 743 - 3840 ns |
| Ir(III) pyrene-phenanthroline | up to 367.7 µs |
The excited states of this compound complexes are involved in various photoinduced processes, including energy transfer and electron transfer. The nature of these processes is largely determined by the relative energies of the MLCT, LLCT, and IL excited states.
In many ruthenium(II) and rhenium(I) polypyridyl complexes, the lowest excited state is of MLCT character, where an electron is promoted from a metal-based d-orbital to a ligand-based π* orbital. However, the presence of the naphthalene moiety can introduce low-lying π-π* intraligand (IL) excited states. The interplay between these MLCT and IL states is crucial. For instance, in some Ru(II) complexes with oligothiophene-substituted phenanthroline ligands, long-lived 3ILCT states have been observed. nih.gov
Energy transfer can occur from the initially populated excited state to other parts of the molecule or to other molecules in solution. A notable example is triplet-triplet annihilation (TTA) upconversion, where the triplet state of a sensitizer (B1316253) complex transfers its energy to an acceptor molecule, leading to the emission of higher-energy light. Iridium(III) complexes with pyrene-functionalized phenanthroline ligands have been shown to be highly efficient sensitizers for this process. nih.gov The efficiency of energy transfer is dependent on factors such as the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption.
Time-Resolved Absorption and Emission Spectroscopy
Time-resolved spectroscopic techniques are essential for elucidating the nature and lifetime of the transient excited states in naph-phen complexes. These methods provide a detailed picture of the deactivation pathways following photoexcitation.
In heteroleptic Ru(II) complexes of the form [Ru(phen)2(naph-phen)]2+, transient absorption and emission spectroscopy have been employed to characterize the excited states. otago.ac.nz Following excitation, these complexes typically exhibit emissive metal-to-ligand charge transfer (³MLCT) states, which are common for ruthenium(II) polypyridyl complexes. otago.ac.nz However, the presence of the naphthalene substituent introduces an additional, long-lived excited state. otago.ac.nz For a ruthenium(II) complex featuring a 2-naphthalene substituent, a dark state with a lifetime of 40 µs was observed, which decays independently of the emissive ³MLCT state. otago.ac.nz This long-lived state has been characterized as a triplet ligand-centered (³LC) state, delocalized over the naphthalene-substituted ligand. otago.ac.nz
The table below summarizes representative excited-state lifetime data for related phenanthroline complexes, illustrating the impact of the appended aromatic group.
| Complex Type | Excited State | Lifetime | Solvent |
| [Ru(phen)2(2-naph-phen)]2+ | ³LC (dark state) | 40 µs | Not Specified |
| Ru(II)-biipo | ³MLCT/³LC | 24.7 µs | Acetonitrile (deaerated) |
| Ru(II)-biipo | ³MLCT/³LC | 222 ns | Acetonitrile (aerated) |
Data sourced from multiple studies to illustrate typical ranges and oxygen sensitivity. otago.ac.nznih.gov
Singlet Oxygen Generation and Quantum Yields
Complexes of this compound can act as photosensitizers, transferring energy from their triplet excited states to ground-state molecular oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂). The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which is the number of ¹O₂ molecules generated per photon absorbed by the sensitizer. rsc.org
The long-lived triplet states, particularly the ³LC state localized on the naph-phen ligand, are crucial for efficient energy transfer to oxygen. nih.gov The high oxygen sensitivity observed in the emission of some related ruthenium complexes, where lifetimes decrease dramatically in the presence of air, is a strong indicator of efficient singlet oxygen generation. nih.gov For instance, the excited-state lifetime of a ruthenium complex with a fused naphthalimide-phenanthroline ligand dropped from 24.7 µs in an oxygen-free solution to 261 ns under aerobic conditions. nih.gov
While specific ΦΔ values for this compound complexes are not extensively reported in the provided context, analogous systems provide insight. For example, heteroleptic copper(I) complexes developed as bichromophoric systems have demonstrated singlet oxygen quantum yields as high as 96%. nih.gov Rhenium(I) complexes with related polypyridine ligands have also shown excellent quantum yields for singlet oxygen generation, in the range of ΦΔ = 0.65–0.70. researchgate.net The efficiency is highly dependent on the nature of the metal center, the ligand architecture, and the solvent environment. rsc.org
| Photosensitizer Class | Ancillary Ligand/System | Singlet Oxygen Quantum Yield (ΦΔ) |
| Copper(I) Complex | Pyrenyl-phenanthroline | Up to 96% |
| Rhenium(I) Complexes | Phenylseleno-pyridine | 65-70% |
| Ruthenium(II) Complexes | Protic diimine ligands | Up to 87% |
Comparative data from related systems. nih.govresearchgate.netnih.gov
Influence of Structural Modifications on Photophysical Behavior
The photophysical properties of metal complexes containing the naph-phen ligand can be systematically tuned through structural modifications to the ligand itself or by changing other components in the coordination sphere.
The specific attachment point of the naphthalene moiety to the phenanthroline core has a profound impact on the electronic communication between the two aromatic systems and, consequently, on the photophysical properties. Studies on analogous systems, such as pyrene-substituted phenanthroline copper(I) complexes, have shown that the choice of the derivatization site is crucial. nih.gov
For example, comparing 1-pyrenyl versus 2-pyrenyl substitution revealed significant differences in electrochemical potentials and electronic interactions. nih.gov Substitution at the 1-position of pyrene led to the most pronounced electronic communication with the phenanthroline unit. nih.gov In contrast, 2-pyrenyl substitution resulted in weaker electronic interaction, with the phenanthroline and pyrene units behaving more like independent chromophores. nih.gov This suggests that a 2-naphthalenyl substituent, as in the titular compound, may result in weaker electronic coupling compared to a 1-naphthalenyl substituent, leading to more localized frontier molecular orbitals and potentially different excited-state dynamics.
For instance, in iridium(III) complexes, the substituent on the ancillary phenanthroline-derived ligand was shown to modulate the nature of the lowest excited state, controlling the admixture between ³MLCT/³LLCT and ³LC states. rsc.org In uranyl complexes, replacing solvent molecules with substituted phenanthroline ligands was found to improve light absorption and photocatalytic activity. nih.gov The introduction of different aromatic carboxylic acid ligands as auxiliary ligands in cadmium-based coordination polymers led to distinct interfacial contacts and photoinduced electron transfer behaviors. rsc.org This demonstrates that auxiliary ligands can control not only the electronic properties but also the supramolecular arrangement and resulting photoresponsive behavior.
Both steric hindrance and electronic effects play a critical role in controlling the pathways of photoinduced energy and electron transfer. Introducing bulky substituents near the metal center can distort the coordination geometry, which in turn affects the energy of the excited states and the rates of non-radiative decay. cmu.eduuai.cl
In copper(I) bis(phenanthroline) complexes, introducing bulky methylphenyl groups at the 2,9-positions of the phenanthroline ligand created a more sterically encumbered and rigid coordination environment, leading to a blue-shifted emission compared to less hindered analogues. cmu.edu In Re(I) bichromophoric systems, steric control has been used to manipulate the dihedral angle between a pyrenyl group and an imidazo-phenanthroline framework. acs.org Increasing this angle through steric hindrance effectively decouples the electronic systems of the two chromophores, leading to better separation of the ¹MLCT and intraligand (¹IL) states and resulting in exceptionally long-lived triplet excited states (>1000 µs). acs.org
Electronic control, achieved by introducing electron-donating or electron-withdrawing groups, modifies the energy levels of the frontier orbitals. nih.gov Attaching an electron-deficient pyrene moiety to a phenanthroline core, for example, destabilizes the highest occupied molecular orbital (HOMO) of the resulting Re(I) complex, reducing the HOMO-LUMO gap without significantly perturbing the lowest unoccupied molecular orbital (LUMO). acs.org This fine-tuning of orbital energies is crucial for directing excited-state deactivation processes and optimizing complexes for specific photochemical applications.
Development of Bichromophoric Systems
A key strategy for enhancing the photophysical properties of this compound complexes is to incorporate them into bichromophoric systems. In such a system, the naph-phen ligand-metal unit is covalently linked to a second, distinct light-absorbing moiety (chromophore). This approach can broaden the absorption spectrum, increase light-harvesting efficiency, and create unique energy transfer pathways. nih.govacs.org
Pyrene is a polycyclic aromatic hydrocarbon that has been successfully combined with transition metal chromophores to create superior bichromophoric systems. nih.gov In these designs, the naphthalene or pyrene unit can act as an "antenna," absorbing light at energies where the metal complex absorbs weakly and then transferring that energy to the metal-ligand core. acs.org
A critical aspect of designing effective bichromophoric systems is controlling the electronic coupling between the two chromophoric units. acs.org Strong coupling can lead to new, delocalized excited states, while weak coupling allows the components to retain their individual photophysical characteristics, enabling processes like intramolecular triplet-triplet energy transfer. acs.orgrsc.org By carefully selecting the linker and the relative orientation of the chromophores, it is possible to generate systems with exceptionally long-lived triplet excited states, which are highly desirable for applications in photocatalysis and triplet-triplet annihilation upconversion. acs.org
Vi. Computational Chemistry and Theoretical Investigations of 2 Naphthalen 2 Yl 1,10 Phenanthroline and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to the theoretical study of molecules, providing a framework to predict their behavior at the atomic and electronic levels. For complex aromatic systems such as 2-(naphthalen-2-yl)-1,10-phenanthroline, methods rooted in density functional theory are particularly prevalent.
Density Functional Theory (DFT) has become a standard method for investigating the ground state electronic structure of phenanthroline and naphthalene (B1677914) derivatives. semanticscholar.orgresearchgate.net This approach is used to determine optimized molecular geometries, electronic energies, and the distribution of electron density within the molecule. semanticscholar.orgrsc.org Functionals like the B3LYP hybrid functional are commonly employed to balance accuracy and computational cost for these types of organic compounds. ssrn.comsamipubco.com
DFT calculations allow for the precise determination of bond lengths, bond angles, and dihedral angles, revealing how the naphthalene and phenanthroline moieties are oriented relative to each other. For instance, calculations can predict the degree of planarity or twisting between the two aromatic systems, a factor that significantly influences the molecule's electronic properties and potential for π-conjugation. semanticscholar.org The theory is also applied to understand the bonding nature between such ligands and metal cations in coordination complexes. rsc.org
To explore the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. nih.govscirp.org TD-DFT is an extension of DFT that allows for the calculation of electronic excited states, making it invaluable for interpreting and predicting UV-visible absorption and emission spectra. ssrn.comrsc.org
By applying TD-DFT, researchers can calculate the vertical excitation energies, which correspond to the absorption maxima (λmax) observed in experimental spectra. nih.gov These calculations also provide information on the oscillator strengths of different electronic transitions, indicating their probability. Furthermore, TD-DFT helps to characterize the nature of these transitions, such as identifying them as ligand-centered π→π* transitions or charge-transfer (CT) states. nih.gov This level of detail is crucial for understanding the photophysical properties of this compound and designing derivatives for applications in fields like organic light-emitting diodes (OLEDs) or as photosensitizers. nih.govmdpi.com
Analysis of Molecular Orbitals (HOMO-LUMO Gaps and Energy Levels)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior, reactivity, and optical properties. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔEH-L), is a critical parameter.
DFT calculations provide accurate estimations of HOMO and LUMO energy levels. semanticscholar.orgsamipubco.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. semanticscholar.org In a molecule like this compound, the HOMO is typically localized on the more electron-rich part of the molecule, while the LUMO is found on the electron-accepting region. semanticscholar.org
The HOMO-LUMO gap is inversely related to the molecule's reactivity and directly related to its electronic stability. A smaller gap generally implies that the molecule can be excited with lower energy photons, resulting in a red-shift in its absorption spectrum. rsc.org The introduction of different substituents onto the naphthalene or phenanthroline rings can systematically tune these energy levels and the resulting gap. rsc.orgresearchgate.net For instance, attaching electron-withdrawing groups tends to lower the LUMO energy and narrow the gap, while electron-donating groups raise the HOMO energy. rsc.org
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔEH-L) (eV) |
|---|---|---|---|
| Naphthalene | -6.13 | -1.38 | 4.75 |
| 1,10-Phenanthroline (B135089) | -6.26 | -1.43 | 4.83 |
| Substituted Phenanthroline Derivative 1 | -5.98 | -3.37 | 2.61 |
| Substituted Phenanthroline Derivative 2 | -6.01 | -3.12 | 2.89 |
Note: Data for substituted derivatives are illustrative examples based on published findings for similar D-π-A systems to show the effect of substitution. semanticscholar.org Naphthalene data is from reference samipubco.com. Phenanthroline data is from reference semanticscholar.org.
Theoretical Prediction of Photophysical Parameters
Computational methods, particularly TD-DFT, are instrumental in predicting a wide range of photophysical parameters that define how a molecule interacts with light. nih.gov These theoretical predictions are vital for rationalizing experimental observations and for the in silico design of new molecules with desired optical properties. rsc.orgresearchgate.net
Key parameters that can be predicted include:
Absorption Maxima (λmax): TD-DFT can calculate the energies of the lowest-energy electronic transitions, which correlate with the main absorption bands in a UV-Vis spectrum. researchgate.net
Emission Wavelengths: By optimizing the geometry of the first excited state, it is possible to calculate the emission energy, corresponding to fluorescence or phosphorescence.
Quantum Yields: While direct calculation of quantum yields is complex, theoretical analysis of radiative and non-radiative decay pathways can provide qualitative insights.
Nature of Excited States: Calculations reveal the molecular orbitals involved in an electronic transition, allowing for its characterization as π→π, n→π, or charge-transfer (CT). nih.gov For this compound, transitions are expected to be predominantly of a π→π* nature, localized on the aromatic systems, with potential for some CT character.
These theoretical data provide a detailed picture of the electronic processes that follow photoexcitation, confirming experimental assignments and explaining observed phenomena like Stokes shifts. rsc.org
Elucidation of Reaction Mechanisms via Computational Approaches
Computational chemistry offers a powerful lens to study the step-by-step pathways of chemical reactions, known as reaction mechanisms. rsc.org For a molecule like this compound, computational methods can be used to investigate its synthesis and subsequent reactions. Common synthetic routes, such as Suzuki or Negishi cross-coupling reactions, can be modeled to understand the mechanism in detail. rsc.org
This is achieved by:
Locating Reactants and Products: The geometries and energies of the starting materials and final products are calculated.
Identifying Intermediates: Stable species that exist along the reaction pathway are identified and their structures optimized.
Finding Transition States (TS): The highest energy point along the reaction coordinate between two intermediates is located. The TS structure represents the "bottleneck" of the reaction step.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is related to the reaction rate.
By mapping out the entire energy profile of a proposed mechanism, chemists can determine the most likely reaction pathway and understand the factors that control the reaction's outcome and efficiency. rsc.org
Influence of Solvent Effects on Electronic and Molecular Properties
The properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational models can account for these solvent effects, providing more realistic predictions that can be directly compared with experimental data from solutions. mdpi.com
The most common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium. This model is effective at capturing the electrostatic interactions between the solute and the solvent. banglajol.info
Solvent polarity can affect several key properties:
Electronic Properties: The dipole moment of the molecule can be significantly altered. banglajol.info The energy levels of the HOMO and LUMO may also shift, although the effect on the energy gap can vary. banglajol.info
Photophysical Properties: The absorption and emission spectra can exhibit shifts depending on the solvent polarity, a phenomenon known as solvatochromism. For example, polar solvents often stabilize charge-transfer excited states more than the ground state, leading to a red-shift (bathochromic shift) in the absorption maximum. mdpi.combanglajol.info
By performing calculations in different simulated solvents (e.g., a non-polar solvent like cyclohexane (B81311) and a polar solvent like acetonitrile), researchers can predict how the properties of this compound will change in various chemical environments. mdpi.com
Computational Modeling of Ligand-Metal Interactions and Complex Stability
Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for studying the interactions between ligands such as 1,10-phenanthroline (phen) derivatives and metal ions. researchgate.net These methods allow for the optimization of complex geometries and the calculation of vibrational frequencies, which can be compared with experimental data from techniques like IR and Raman spectroscopy. nih.gov
The stability of metal complexes is a critical factor in their application. Potentiometric measurements, combined with computational software, can determine the stability constants of complexes formed between phenanthroline-type ligands and various metal ions. researchgate.net Theoretical calculations help elucidate the electronic structure and bonding within these complexes. For instance, DFT studies on lanthanide complexes with 1,10-phenanthroline have been used to optimize geometries and confirm experimental spectroscopic data. researchgate.net The coordination behavior of the ligand, including the formation of mono, hetero, or polynuclear complexes, can be predicted and analyzed. researchgate.net The rigid, polyaromatic structure of the phenanthroline core provides robustness, making it a versatile platform for creating stable metal complexes. nih.gov
The nature of the metal ion and any co-ligands significantly influences the final geometry and coordination number of the complex, which can range from two to eight. mdpi.com Computational models can predict these structures and the binding energies, offering a detailed picture of the ligand-metal interactions. mdpi.com
Conformational Analysis and Steric Hindrance Effects
The three-dimensional structure of this compound is dictated by the rotational freedom between the naphthalene and phenanthroline ring systems. Conformational analysis investigates the potential energy surface associated with this rotation to identify the most stable conformers.
In a closely related molecule, 1-(1H-Imidazo[4,5-f] nih.govchim.itphenanthrolin-2-yl)naphthalen-2-ol, X-ray diffraction revealed a significant dihedral angle of 74.22° between the benzimidazole (B57391) unit (fused to the phenanthroline) and the naphthalene ring system. nih.gov This large twist is indicative of substantial steric hindrance between the two aromatic systems, which prevents a planar conformation. For this compound, a similar non-planar arrangement is expected due to steric clashes between the hydrogen atoms on the naphthalene and phenanthroline rings.
Computational methods can map the energetic landscape of this rotation, quantifying the energy barriers between different conformations. Steric constraints within substituted phenanthroline ligands are known to influence their coordination chemistry, sometimes preventing the expected denticity. researchgate.net For example, bulky substituents at the 2 and 9 positions can hinder the ligand's ability to act as a quadridentate chelating agent, favoring tridentate coordination instead. researchgate.net Understanding these steric effects is crucial for designing ligands with specific coordination properties for catalytic or material science applications.
In-Silico Assessment of Molecular Interactions and Catalytic Potentials
In-silico methods are instrumental in predicting how a molecule might interact with other chemical or biological systems, thereby assessing its potential for applications such as catalysis. These computational techniques can screen virtual libraries of compounds, saving significant time and resources compared to experimental assays. bohrium.com
A common preliminary step in computational drug discovery is the prediction of bioactivity scores and "drug-likeness." These assessments are based on the structural features of a molecule compared to known drugs and bioactive compounds. bohrium.com Methodologies often employ fragment-based contribution models to calculate key molecular properties.
Bioactivity scores are calculated for various common drug target classes. These scores provide a probabilistic assessment of the molecule's potential to engage with these targets. A positive score suggests higher activity, while a negative score indicates inactivity. texilajournal.com
Several online tools and software packages calculate these scores based on a molecule's structure. texilajournal.com The methodologies behind these predictions involve comparing the query molecule to a large database of compounds with known activities. Machine learning algorithms and statistical models are often used to find correlations between structural properties and biological activity. elsevierpure.comnih.gov
| Target Class | Score Interpretation | Governing Molecular Properties |
|---|---|---|
| GPCR Ligand | Interaction with G-protein coupled receptors | Polar surface area, lipophilicity, presence of specific functional groups |
| Ion Channel Modulator | Modulation of ion channel function | Molecular size, charge distribution, flexibility |
| Kinase Inhibitor | Inhibition of protein kinases | Presence of hydrogen bond donors/acceptors, aromatic rings |
| Nuclear Receptor Ligand | Binding to nuclear receptors | Lipophilicity, molecular shape, presence of hydrophobic moieties |
| Protease Inhibitor | Inhibition of proteases | Specific recognition motifs, ability to form hydrogen bonds |
| Enzyme Inhibitor | General enzyme inhibition | Reactivity, shape complementarity to active sites, presence of chelating groups |
This table outlines the common target classes for which bioactivity scores are predicted and the general molecular properties that influence these scores. According to established methodologies, a bioactivity score greater than 0.00 is considered active, between -5.0 and 0.0 is moderately active, and less than -5.0 is inactive. texilajournal.com
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or DNA) to form a stable complex. jddtonline.info This method provides mechanistic insights into ligand-biomolecule interactions by identifying key binding modes, interaction energies, and specific molecular contacts like hydrogen bonds and hydrophobic interactions. nih.govnih.gov
For phenanthroline derivatives, docking studies have been crucial in understanding their interactions with biological targets. In a study of N-aryl-1,10-phenanthroline-2-amines as potential inhibitors of the T. cruzi GP63 metalloprotease, docking simulations revealed that the ligands bind within the enzyme's active site. nih.gov A key interaction observed was the coordination of the two nitrogen atoms of the phenanthroline nucleus with the Zn(II) cofactor in the enzyme's active site. nih.gov
Subsequent molecular dynamics (MD) simulations can be used to confirm the stability of these docked poses and further explore the dynamics of the ligand-receptor complex over time. nih.gov These simulations provide information on the persistence of interactions, such as hydrogen bonds with catalytic residues. By calculating binding free energies, researchers can rank different derivatives and identify the most promising candidates for further development. nih.gov
| Compound Class | Target Biomolecule | Key Mechanistic Insights from Docking | Reference |
|---|---|---|---|
| N-aryl-1,10-phenanthroline-2-amines | T. cruzi GP63 metalloprotease | Binding in the active site; coordination of phenanthroline nitrogens with Zn(II) cofactor; H-bonding with catalytic Glu221 and His224 residues. | nih.gov |
| Yttrium complex with a phenanthroline derivative | DNA | Interaction via the DNA groove, driven by hydrogen bonds and van der Waals forces. | nih.gov |
| Yttrium complex with a phenanthroline derivative | Bovine Serum Albumin (BSA) | Binding to subdomain IIA (site I), driven by van der Waals forces and hydrogen bonds. | nih.gov |
| Imidazole (B134444) phenanthroline derivatives | DNA gyrase | Prediction of binding affinity based on docking scores to guide the synthesis of novel therapeutic compounds. | jddtonline.info |
This table summarizes findings from molecular docking studies on various phenanthroline derivatives, highlighting the mechanistic details revealed about their interactions with biological macromolecules.
Vii. Advanced Applications and Functional Materials Based on 2 Naphthalen 2 Yl 1,10 Phenanthroline Complexes
Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LECs)
The excellent coordination ability, high electron mobility, and structural rigidity of the 1,10-phenanthroline (B135089) scaffold make it a prime candidate for use in light-emitting devices. When functionalized with a naphthalene (B1677914) group, the resulting ligand can be incorporated into metal complexes that serve as efficient emitters in OLEDs and LECs.
The design of efficient emitting materials based on 2-(naphthalen-2-yl)-1,10-phenanthroline complexes follows several key principles aimed at tuning the final device's color, efficiency, and stability. The naphthalene moiety extends the π-conjugated system of the phenanthroline ligand, which can influence the energy of the metal-to-ligand charge-transfer (MLCT) state in the final complex. This modulation is critical for achieving emission at desired wavelengths.
Furthermore, the introduction of various substituents onto the phenanthroline ring is a common strategy. For instance, attaching strong electron-donating groups, such as an amino group, to the phenanthroline core in related europium complexes has been shown to improve the performance of red-emitting OLEDs. azom.com These modifications can enhance charge injection and transport, leading to higher brightness and efficiency. In one study, europium complexes with aminophenanthroline ligands were used as dopants in electroluminescent devices, achieving a maximum brightness of over 700 cd/m² and highly saturated red emission with CIE coordinates of (0.65, 0.33). azom.com
Table 1: Performance of OLEDs Using Substituted Phenanthroline-Europium Complexes as Dopant Emitters
| Dopant Complex | Max Brightness (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | CIE Coordinates (x, y) |
| Eu(TTA)₃(PiPhen) | >700 | 3.45 | 1.26 | 1.74 | (0.65, 0.33) |
| Eu(TTA)₃(DEP) | >700 | 2.91 | - | 1.50 | (0.59, 0.33) |
| Data sourced from a study on europium complexes with amino-substituted phenanthroline ligands, demonstrating the effect of ligand design on device performance. azom.com |
The 1,10-phenanthroline scaffold itself plays a fundamental role in the performance of electroluminescent devices. Its inherent properties make it an exceptional component for emitting and electron-transport layers.
Key contributions of the phenanthroline scaffold include:
High Electron Mobility : Phenanthroline-based compounds are known for their good electron mobility, which facilitates efficient charge transport within the device, leading to lower operating voltages and higher power efficiencies. nih.gov
Structural Rigidity and Planarity : The rigid and planar nature of the phenanthroline ring system reduces vibrational energy losses, which can quench luminescence. chim.it This rigidity helps to ensure high photoluminescence quantum yields in the solid state, a critical requirement for efficient OLEDs.
Chelating Ability : The two nitrogen atoms in the phenanthroline core form stable five-membered rings with a wide variety of metal ions. This strong chelation leads to robust and thermally stable organometallic complexes, which is essential for the long operational lifetime of an OLED or LEC. chim.it
Tunable Electronic Properties : The electronic properties of the phenanthroline ligand can be systematically tuned through chemical modification at various positions on its aromatic rings. This allows for precise control over the energy levels (HOMO/LUMO) of the resulting metal complexes, enabling the optimization of charge injection from the electrodes and the tuning of the emission color. acs.org
In essence, the phenanthroline scaffold provides a stable and electronically versatile platform. The addition of the naphthalen-2-yl group further functionalizes this platform, enhancing its light-emitting properties through extended conjugation while maintaining the core benefits of the phenanthroline structure.
Catalysis and Organometallic Catalysts
Complexes of this compound are not only valuable in materials for electronics but also show significant promise in the field of catalysis. The ligand's ability to form stable complexes with transition metals allows for the creation of versatile and efficient organometallic catalysts for a variety of organic transformations.
Phenanthroline-based ligands are widely employed in catalysts for ethylene (B1197577) oligomerization and dimerization, processes of immense industrial importance for the production of linear alpha-olefins. When complexed with metals like chromium or nickel, these ligands create active catalysts upon activation with a co-catalyst such as modified methylaluminoxane (B55162) (MMAO). rsc.orgresearchgate.net
Chromium(III) complexes bearing 2-substituted-1,10-phenanthroline ligands have demonstrated high catalytic activities for ethylene oligomerization, reaching up to 7.36 × 10⁶ g mol⁻¹(Cr) h⁻¹. rsc.org Similarly, nickel(II) complexes with phenanthroline ligands, when activated with MMAO, can oligomerize ethylene to a wide range of C₄–C₂₀ olefins. researchgate.net
The substituents on the phenanthroline ring play a critical role in determining both the activity and selectivity of the catalyst. Steric hindrance near the metal center, for example, by introducing bulky groups at the 2- and 9-positions of the phenanthroline ring, can significantly influence the product distribution, often increasing the selectivity towards butenes (dimerization). researchgate.net While specific data for the 2-(naphthalen-2-yl) derivative is not detailed in broad literature, the electronic and steric profile of the naphthalene group would be expected to modulate the catalytic behavior in a similar fashion.
Table 2: Catalytic Activity of Phenanthroline-Based Metal Complexes in Ethylene Oligomerization
| Pre-catalyst | Co-catalyst | Activity (10³ mol C₂H₄·mol Ni⁻¹·h⁻¹) | Butenes Selectivity (%) | α-Olefins Selectivity (%) |
| [NiBr₂(phen)] | MMAO-12 | 66.2 | - | 43 (for C₄-C₂₀) |
| [NiBr₂(2,9-dimethyl-phen)] | MMAO-12 | 26.8–52.2 | 80–96 | - |
| [NiBr(Mes)(phen)] | MMAO-12 | 83.5 | High (Mainly Butenes) | - |
| Data adapted from studies on nickel(II) complexes bearing 1,10-phenanthroline and its derivatives. researchgate.net |
An intriguing application of phenanthroline derivatives is their ability to act as metal-free catalysts for enhancing weak chemiluminescence (CL) reactions. nih.gov Research has shown that 1,10-phenanthroline and its derivatives can significantly boost the CL signals from the periodate-peroxide (IO₄⁻–H₂O₂) reaction. nih.gov
The mechanism involves the degradation of the phenanthroline molecule by hydroxyl radicals (•OH) generated from the reaction. This process is sensitive to the electronic properties of the substituents on the phenanthroline ring. nih.gov
Electron-withdrawing groups on the phenanthroline ring tend to boost the CL signals.
Electron-donating groups tend to decrease the CL signals.
Substitution at the C5 and C6 positions can completely block the reactive site, resulting in no CL enhancement. nih.gov
This behavior suggests that this compound could act as a molecular catalyst in this system, providing a new strategy for developing metal-free catalytic CL enhancement reactions for analytical applications. nih.gov
The 1,10-phenanthroline scaffold is a foundational motif in a wide array of catalytic systems due to its robust coordination chemistry and tunable electronic nature. acs.org Complexes incorporating ligands like this compound can be utilized in various organic transformations.
One major area is photoredox catalysis . Copper(I) complexes with 2,9-di(aryl)-1,10-phenanthroline ligands have been shown to be efficient photoredox catalysts for reactions like atom-transfer radical-addition (ATRA). rsc.org The catalytic activity in these systems is dependent on the wavelength of light used, highlighting the importance of the ligand's photophysical properties, which are directly influenced by aryl substituents like naphthalene. rsc.org
Additionally, the phenanthroline core itself is a target for metal-free C-H functionalization reactions . A direct, catalyst-free Minisci-type dicarbamoylation of phenanthrolines has been developed, allowing for the straightforward installation of amide groups. hw.ac.ukhw.ac.uk This demonstrates the reactivity of the phenanthroline scaffold and provides a pathway to synthesize more complex derivatives for use as specialized ligands in other catalytic processes.
Chemical Sensors and Probes
The 1,10-phenanthroline framework is a common structural motif in chemosensors for detecting various analytes. rsc.orgdntb.gov.ua Substitution on the phenanthroline ring can tune the ligand's selectivity and signaling mechanism, leading to detectable changes in photophysical properties like UV-vis absorption and fluorescence upon binding to a target. rsc.org
Selective Detection of Metal Ions
Sensing of Small Molecules (e.g., Hydrogen Peroxide)
While phenanthroline complexes have been investigated in reactions involving small molecules like hydrogen peroxide, particularly in the context of biological interactions and oxidative DNA cleavage, their specific development as sensors for such molecules is a more specialized area. A comprehensive search for the application of this compound complexes as chemical sensors for small molecules, including hydrogen peroxide, did not yield dedicated research studies.
Energy Conversion Systems (e.g., Solar Energy Conversion)
Metal complexes of phenanthroline and its derivatives are of significant interest in the field of solar energy conversion, particularly as photosensitizers in Dye-Sensitized Solar Cells (DSSCs). chemicalbook.com The ligands play a crucial role in absorbing light and facilitating the metal-to-ligand charge transfer (MLCT) process, which is central to the device's function. Research has explored how modifying the phenanthroline ligand with various substituents can tune the photophysical and electrochemical properties of the complex to improve solar cell efficiency. However, specific studies employing this compound complexes in solar energy conversion systems were not identified in the conducted search.
Corrosion Inhibition Studies (Computational Aspects)
Organic molecules containing heteroatoms (like nitrogen) and aromatic rings can act as effective corrosion inhibitors by adsorbing onto a metal surface and forming a protective layer. Computational methods, such as Density Functional Theory (DFT), are often used to predict the inhibition potential of such molecules by calculating quantum chemical parameters. While computational studies have been performed on various derivatives of 1H-Imidazo[4,5-f] dntb.gov.uanih.govphenanthroline to evaluate their corrosion inhibition properties, similar computational analyses focused specifically on this compound are not documented in the available literature.
Ligands for Materials Science and Advanced Functional Systems
The unique combination of rigidity, aromaticity, and chelating ability makes 1,10-phenanthroline a versatile building block for creating advanced materials, including luminescent molecules and metal-organic frameworks (MOFs). rsc.orgchemicalbook.com The introduction of a naphthalene group is expected to enhance π-stacking interactions and modify the photophysical properties, making this compound a promising ligand for coordination complexes in organic electronics and photochemistry. While related, more complex structures like 2,9-Bis(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline are noted as ligands for such applications orgasynth.com, detailed research findings and performance data for functional materials based specifically on this compound complexes remain an area for future exploration.
Viii. Future Perspectives and Emerging Research Directions
Rational Design of Next-Generation Phenanthroline Ligands
The rational design of new ligands based on the 2-(naphthalen-2-yl)-1,10-phenanthroline scaffold is a primary avenue for future research. The goal is to fine-tune the compound's properties for specific applications by strategically modifying its molecular structure. rsc.org Key strategies will likely involve:
Functional Group Variation: Introducing various electron-donating or electron-withdrawing groups onto the naphthalene (B1677914) or phenanthroline rings can systematically alter the ligand's electronic properties. rsc.org This can modulate the energy of its molecular orbitals, which is crucial for applications in photochemistry and sensing. chemicalbook.com
Steric Hindrance Engineering: Adjusting the steric bulk around the nitrogen donor atoms can influence the coordination geometry and stability of the resulting metal complexes. For instance, adding bulky groups at the 2 and 9 positions of the phenanthroline ring can create specific catalytic pockets or prevent quenching of luminescence in optical materials. rsc.org
Solubility and Processability: Modifying the ligand with groups that enhance solubility in desired solvents is critical for practical applications, from homogeneous catalysis to the fabrication of thin-film devices.
Chirality Introduction: Incorporating chiral centers into the ligand structure can lead to the development of catalysts for asymmetric synthesis or materials for chiroptical applications. researchgate.net
The ability to systematically functionalize the phenanthroline core at all its positions offers a vast chemical space for designing polyfunctional ligands with tailored characteristics for diverse applications, from luminescent probes to supramolecular architectures. nih.gov
Exploration of Novel Coordination Architectures
The this compound ligand is an excellent candidate for constructing complex and functional coordination architectures. Its rigid structure and potential for π-π stacking interactions, facilitated by the naphthalene group, can direct the self-assembly of metal ions into novel supramolecular structures. nih.govresearchgate.net
Future research will focus on:
Metal-Organic Frameworks (MOFs): Using this ligand as a building block for MOFs could yield materials with tailored porosity and functionality for applications in gas storage, separation, and heterogeneous catalysis. chemicalbook.com
Coordination Polymers: The synthesis of one-, two-, and three-dimensional coordination polymers with interesting topologies and properties is a promising area. bohrium.comnih.govresearchgate.net The interplay between the coordination bonds and non-covalent interactions like π-π stacking will be key to controlling the final architecture.
Supramolecular Cages and Containers: The directed assembly of discrete, cage-like structures capable of encapsulating guest molecules is another exciting possibility. These host-guest systems could find use in drug delivery, molecular recognition, and reaction catalysis within confined spaces.
The table below summarizes potential coordination architectures and their prospective applications.
| Coordination Architecture | Metal Ions | Potential Linkers/Anions | Prospective Applications |
| 1D Chains | Zn(II), Cd(II), Pb(II) | Halides, Carboxylates | Luminescent materials, Sensors |
| 2D Networks | Cu(II), Zn(II) | Dicarboxylates | Catalysis, Gas separation |
| 3D Metal-Organic Frameworks | Lanthanides, Transition Metals | Polycarboxylates | Gas storage, Selective adsorption |
| Supramolecular Cages | Pd(II), Pt(II) | Self-assembly | Molecular recognition, Drug delivery |
Integration into Hybrid Organic-Inorganic Materials
The creation of hybrid materials that combine this compound or its metal complexes with inorganic components offers a powerful strategy for developing materials with synergistic or entirely new properties. frontiersin.org
Emerging research directions include:
Surface Functionalization of Nanoparticles: Grafting the ligand onto the surface of inorganic nanoparticles (e.g., gold, silica (B1680970), metal oxides) can enhance their stability, introduce new functionalities, and facilitate their dispersion in various media. These hybrid materials could be used in sensing, bioimaging, and catalysis.
Dye-Sensitized Solar Cells (DSSCs): Metal complexes of this ligand could serve as photosensitizers in DSSCs. The extended π-conjugation from the naphthalene group can enhance light absorption in the visible spectrum, potentially improving solar cell efficiency. nih.gov
Luminescent Probes: Integrating lanthanide complexes of this ligand into inorganic matrices like silica or polymers can protect the emissive state of the lanthanide ion, leading to robust materials with enhanced luminescent properties for applications in bioassays and optoelectronics.
Advanced Spectroscopic and Computational Methodologies
To fully unlock the potential of this compound and its derivatives, advanced characterization and modeling techniques are indispensable.
Advanced Spectroscopy: Techniques like ultrafast transient absorption spectroscopy can provide deep insights into the excited-state dynamics of metal complexes, which is crucial for designing efficient photocatalysts and luminescent materials. spectroscopyonline.com Spectroelectrochemical methods can be used to study the electronic structure of redox-active species. nih.gov
Computational Chemistry: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are becoming increasingly vital for predicting the electronic structure, spectroscopic properties, and reactivity of new ligands and complexes. nih.govresearchgate.net These computational tools can guide the rational design of molecules with desired properties, saving significant experimental effort. nih.govresearchgate.net Molecular docking studies can predict the interaction of these compounds with biological targets like DNA or proteins. nih.gov
The synergy between advanced spectroscopic experiments and high-level computational modeling will accelerate the discovery and optimization of new materials based on this phenanthroline scaffold. mdpi.com
| Technique | Information Gained | Application Area |
| Ultrafast Spectroscopy | Excited-state lifetimes, reaction dynamics | Photocatalysis, Photophysics |
| Spectroelectrochemistry | Redox potentials, electronic structure of intermediates | Electrocatalysis, Redox-active materials |
| Density Functional Theory (DFT) | Molecular geometry, orbital energies, reaction pathways | Ligand design, Mechanistic studies |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excited states | Photosensitizer design, Optical materials |
| Molecular Docking | Binding modes and affinities | Drug design, Biomolecular probes |
Expanding Catalytic Scope and Efficiency
While phenanthroline-based catalysts are well-established, the unique features of the this compound ligand offer opportunities to expand their catalytic applications and improve their performance.
Photocatalysis: Copper(I) or Ruthenium(II) complexes of this ligand could be explored as photocatalysts for various organic transformations, such as atom transfer radical addition (ATRA) reactions or CO2 reduction. rsc.orgresearchgate.net The naphthalene moiety can act as an antenna, enhancing light harvesting.
Hydrogenation and Transfer Hydrogenation: Complexes with metals like iridium or rhodium could be investigated for the hydrogenation of various substrates. The catalytic transfer hydrogenation of naphthalene to tetralin, for instance, is an industrially relevant process where new catalysts are of interest. ijcce.ac.ir
Cross-Coupling Reactions: Palladium complexes are widely used in cross-coupling reactions. The electronic properties imparted by the naphthyl substituent could influence the efficiency and selectivity of these catalytic systems.
Shape-Selective Catalysis: The steric profile of the ligand could be exploited to achieve shape-selectivity in reactions like the methylation of naphthalene to produce specific isomers, such as 2,6-dimethylnaphthalene, a valuable monomer for high-performance polymers. researchgate.net
Future work will focus on synthesizing well-defined metal complexes of this compound and its derivatives and systematically evaluating their catalytic activity, stability, and substrate scope in these and other important chemical transformations. mdpi.com
Q & A
Q. What are the key synthetic routes for preparing 2-(Naphthalen-2-yl)-1,10-phenanthroline, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via ligand substitution or cyclization reactions. For example:
- Friedländer annulation can be adapted for phenanthroline derivatives by reacting 8-aminoquinoline with ketones under acidic conditions .
- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for introducing naphthalene substituents at the 2-position of 1,10-phenanthroline .
- Solvent choice (e.g., DMF vs. ethanol) and temperature control (reflux vs. room temperature) significantly impact crystallinity and purity. Trace metal impurities must be minimized for applications in photophysical studies .
Q. How can spectroscopic and crystallographic methods characterize structural and electronic properties?
- UV-Vis absorption and emission spectroscopy : Identify π→π* and metal-to-ligand charge transfer (MLCT) transitions. For example, λmax at ~350 nm (π→π*) and ~450 nm (MLCT) .
- Single-crystal X-ray diffraction : Resolves substituent orientation (e.g., coplanar naphthalene vs. twisted conformations) and π-π stacking interactions .
- Cyclic voltammetry : Determines redox potentials (e.g., E1/2 ≈ −1.2 V vs. Ag/AgCl for ligand-centered reduction) .
Q. What are the primary applications of this ligand in coordination chemistry?
- Luminescent metal complexes : Forms stable complexes with Eu(III), Ir(III), and Ru(II), enabling applications in OLEDs (e.g., red emitters) and bioimaging .
- DNA intercalation : Planar structure facilitates binding to DNA base pairs, with binding constants (Kb) ~10<sup>4</sup> M<sup>−1</sup> .
Advanced Research Questions
Q. How do substituents at the naphthalene moiety modulate photophysical and electrochemical properties?
- Electron-withdrawing groups (e.g., NO2) redshift MLCT transitions but reduce luminescence quantum yields (ΦPL).
- Extended π-conjugation (e.g., anthracene substituents) enhances intersystem crossing, improving triplet-state lifetimes (τ ~10<sup>−6</sup> s) .
- Table 1 : Substituent effects on reverse saturable absorption (RSA) at 532 nm:
| Substituent | RSA Strength (Relative) | Key Transition |
|---|---|---|
| Naphthalen-2-yl | Moderate (Rank: 8) | <sup>3</sup>MLCT/LLCT |
| Pyren-1-yl | Strong (Rank: 2) | <sup>3</sup>ILCT/MLCT |
| 4-NO2-Ph | Weak (Rank: 11) | <sup>1</sup>ILCT/LLCT |
Q. What experimental and computational strategies resolve contradictions in DNA-binding data?
- Competitive dialysis assays differentiate binding preferences for GC vs. AT base pairs (ΔΔG ~2 kJ/mol for λ vs. Δ enantiomers) .
- Density functional theory (DFT) : Models charge transfer and steric effects. For example, naphthalene substituents increase hydrophobic interactions with DNA minor grooves .
- Circular dichroism (CD) : Detects enantiomer-specific perturbations (e.g., λ-Ru(phen)3<sup>2+</sup> induces stronger CD signals in AT-rich regions) .
Q. How can ligand design mitigate degradation in OLED applications?
- Bulky substituents (e.g., 2,4,7,9-tetraphenylphenanthroline) prevent dimerization under electrical stress .
- Accelerated aging tests : Monitor luminance decay under continuous operation (e.g., T95 lifetime >500 h at 100 cd/m<sup>2</sup>) .
- HPLC analysis (C18 column, acetonitrile/water gradient) quantifies degradation products like oxidized ligands .
Q. What mechanistic insights explain its role as a penetration enhancer in transdermal drug delivery?
- Chelation of Ca<sup>2+</sup> ions : Disrupts tight junctions in stratum corneum, increasing skin permeability (log P ~3.5) .
- Synergy with iontophoresis : Short (5–10 min) low-current pulses (0.2 mA/cm<sup>2</sup>) enhance drug flux 5–10× .
Methodological Guidance
- Synthetic optimization : Use Schlenk techniques for air-sensitive Ir(III) or Ru(II) complexes .
- Data validation : Cross-reference crystallographic data (CCDC) with computational models (e.g., Mercury 4.0) .
- Toxicity screening : Follow ATSDR protocols for in vitro assays (e.g., MTT on HL-60 cells) to assess cytotoxic thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
